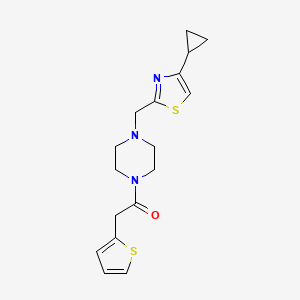
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3OS. The compound features several functional groups:
- Piperazine ring : Known for its role in enhancing bioactivity.
- Thiazole moiety : Implicated in various biological interactions.
- Thiophene group : Contributes to the compound's electronic properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved through the reaction of an α-haloketone with thiourea under basic conditions.
- Cyclopropylation : The thiazole ring is functionalized with a cyclopropyl group using cyclopropyl bromide in the presence of a base.
- Piperazine Introduction : The cyclopropylthiazole is reacted with piperazine to form the piperazinyl derivative.
- Final Coupling : The piperazinyl derivative is coupled with thiophenyl ethanone under acidic or basic conditions.
Anticancer Potential
Research indicates that piperazine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Many derivatives induce G0/G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells, although the extent varies among different derivatives .
Neuropharmacological Effects
Piperazine derivatives are also investigated for their neuropharmacological properties. They may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. For example, similar compounds have shown affinity for serotonin receptors, which play crucial roles in mood regulation .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Some studies have highlighted the ability of thiazole-containing compounds to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cancer progression .
- Receptor Modulation : The interaction with various receptors, including serotonin and dopamine receptors, suggests potential use in psychiatric disorders .
- Oxidative Stress Reduction : Compounds with similar structures have demonstrated antioxidant properties, potentially mitigating oxidative stress-related damage in cells.
Case Studies
Several studies have evaluated the pharmacological activities of compounds structurally related to this compound:
Eigenschaften
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-17(10-14-2-1-9-22-14)20-7-5-19(6-8-20)11-16-18-15(12-23-16)13-3-4-13/h1-2,9,12-13H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAAFBPLKHOPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














